molecular formula C9H6BrFN4O B2959925 N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1504184-04-6

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2959925
CAS RN: 1504184-04-6
M. Wt: 285.076
InChI Key: DOGIQYNOEJHRMO-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound that contains several functional groups. It has a bromo-fluorophenyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a bromo-fluorophenyl group, and a carboxamide group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens .

Scientific Research Applications

Synthesis and Characterization

The compound's core structure, incorporating elements such as fluorine and bromine alongside the 1,2,3-triazole ring, suggests its utility in the synthesis of radiolabeled compounds for imaging studies. For instance, the feasibility of nucleophilic displacement of bromide with fluorine has been demonstrated, leading to the development of potential radiotracers for studying cannabinoid receptors in the brain via positron emission tomography (Katoch-Rouse & Horti, 2003). This highlights the compound's potential role in facilitating the development of imaging agents for neurological research.

Antimicrobial and Antipathogenic Activities

The incorporation of halogens, particularly bromine and fluorine, in the compound's structure can significantly impact its biological activity. Compounds with similar halogenated motifs have been shown to exhibit antimicrobial and antibiofilm properties, especially against resilient bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests potential research avenues for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in developing novel antimicrobial agents with specific efficacy against biofilm-forming bacteria.

Anticancer Research

The structural uniqueness of this compound opens up possibilities in oncological research. For example, similar compounds have demonstrated inhibitory effects on cancer cell proliferation (Hao et al., 2017). The presence of a 1,2,3-triazole ring, known for its utility in medicinal chemistry due to the modulation of biological activity, suggests that this compound could be a precursor or active moiety in novel anticancer agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide” would require appropriate safety measures. This might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIQYNOEJHRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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